Acibenzolar

Description

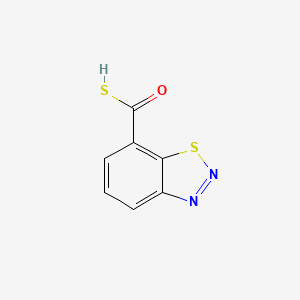

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-benzothiadiazole-7-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS2/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIHPACLZJDCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=NS2)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155187 | |

| Record name | 1,2,3-Benzothiadiazole-7-carbothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126448-41-7 | |

| Record name | Acibenzolar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126448-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acibenzolar [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126448417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzothiadiazole-7-carbothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIBENZOLAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR536JBP4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acibenzolar-S-methyl: A Technical Guide to its Mechanism of Action in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acibenzolar-S-methyl (ASM) is a pioneering plant defense activator that offers a unique mode of action distinct from traditional fungicides. It is not directly toxic to pathogens but instead mimics the natural plant defense hormone, salicylic acid (SA), to induce Systemic Acquired Resistance (SAR).[1][2][3][4] This systemic response enhances the plant's innate immunity, providing broad-spectrum and long-lasting protection against a variety of fungal, bacterial, and viral pathogens.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ASM's activity, detailed experimental protocols for its study, and a quantitative summary of its effects on plant gene expression.

Core Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound-S-methyl functions as a synthetic analog of salicylic acid, a key signaling molecule in plant defense.[2][5] Its mechanism can be dissected into several key stages, from its conversion into an active form to the downstream activation of defense-related genes.

Pro-drug Activation and the Salicylic Acid Pathway

Upon application, ASM, a pro-pesticide, is absorbed and translocated throughout the plant.[2][6] Within the plant tissues, it is hydrolyzed by the enzyme methyl salicylate esterase into its biologically active form, 1,2,3-benzothiadiazole-7-carboxylic acid (this compound).[1][6][7] This active metabolite is a functional analog of salicylic acid and initiates the SAR signaling cascade.[2][6][7]

The NPR1-Dependent Signaling Cascade

The activation of SAR by this compound is primarily mediated through the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) signaling pathway.[6][7] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of this compound, mimicking SA, leads to a change in the cellular redox state, causing the monomerization of NPR1.[8] These NPR1 monomers then translocate to the nucleus where they interact with TGA transcription factors.[9][10] This interaction is crucial for the activation of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[8][11][12]

Quantitative Data on Plant Defense Activation

The application of this compound-S-methyl leads to significant changes in the expression of various defense-related genes. The following tables summarize the quantitative data from several studies, showcasing the upregulation of key SAR marker genes in different plant species.

Table 1: Fold Change in Defense Gene Expression in Arabidopsis thaliana after ASM Treatment

| Gene | Time Post-Treatment | Fold Change vs. Control | Reference |

| PR1 | 1 day | ~150 | [13] |

| SID2 | 1 day | ~8 | [13] |

| ALD1 | 1 day | ~25 | [13] |

| PR1 | 2 days | ~80 | [13] |

| ALD1 | 2 days | ~15 | [13] |

Table 2: Fold Change in Defense Gene Expression in Kiwifruit (Actinidia chinensis) after ASM Treatment

| Gene | Time Post-Treatment | Fold Change vs. Copper Control | Reference |

| PR1 | 1 day | 2.5 - 10 | [14] |

| PR2 | 1 day | 2 - 5 | [14] |

| PR5 | 1 day | 2 - 8 | [14] |

| WRKY70 | 1 day | 2 - 6 | [14] |

| PR1 | 7 days | 3 - 12 | [14] |

| PR2 | 7 days | 2 - 6 | [14] |

| PR5 | 7 days | 2 - 9 | [14] |

Table 3: Relative Expression of Defense Genes in Japanese Radish (Raphanus sativus) 4 hours after ASM Treatment

| Gene | Relative Expression (Normalized to Control) | Reference |

| PR1 | ~35 | [5] |

| PR2 | ~12 | [5] |

| PR3 | ~8 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-S-methyl's mechanism of action.

Quantification of Systemic Acquired Resistance (SAR)

This protocol is adapted from established methods for inducing and quantifying SAR in the model plant Arabidopsis thaliana.[7][15][16][17]

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle) for 4-5 weeks.

-

Primary Inoculation (SAR Induction): Infiltrate three lower leaves of each plant with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene) at a low concentration (e.g., OD600 = 0.001) or a mock solution (e.g., 10 mM MgCl2).

-

ASM Application: For chemical induction, spray plants with a solution of this compound-S-methyl (e.g., 100 µM in water with a surfactant) or a mock solution.

-

Challenge Inoculation: After 2-3 days, infiltrate three upper, systemic leaves with a virulent strain of the same pathogen (e.g., P. syringae pv. tomato DC3000) at a low concentration (e.g., OD600 = 0.001).

-

Quantification of Pathogen Growth: After 3-4 days post-challenge, harvest the systemic leaves, homogenize the tissue in 10 mM MgCl2, and determine the bacterial population by plating serial dilutions on appropriate growth media (e.g., King's B agar with appropriate antibiotics). A significant reduction in bacterial growth in the systemic leaves of induced plants compared to mock-treated plants indicates the induction of SAR.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of defense-related genes following ASM treatment.

-

Plant Treatment and Sample Collection: Treat plants with ASM or a mock solution as described in the SAR protocol. Harvest leaf tissue at various time points after treatment and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using a suitable RNA extraction kit or a standard protocol (e.g., Trizol-based method).

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target defense genes (e.g., PR1, PR2, SID2), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Western Blot Analysis of PR-1 Protein Expression

This protocol describes the detection of the key SAR marker protein, PR-1.[7]

-

Sample Collection and Protein Extraction: Harvest plant tissue at various time points after treatment with ASM or a mock solution. Freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total protein using a suitable extraction buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electroblotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the PR-1 protein.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponds to the level of PR-1 protein expression.

-

Conclusion

This compound-S-methyl represents a significant advancement in crop protection, leveraging the plant's own defense mechanisms to combat disease. Its mode of action, centered on the induction of Systemic Acquired Resistance through the salicylic acid and NPR1-dependent signaling pathway, provides a durable and broad-spectrum defense. The quantitative data clearly demonstrate the potent upregulation of defense-related genes following ASM application. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further elucidate the intricacies of plant immunity and develop novel strategies for sustainable agriculture.

References

- 1. This compound-S-methyl - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | this compound-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 6. This compound-S-Methyl|CAS 135158-54-2|For Research [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Transient Changes in Defence Gene Expression and Phytohormone Content Induced by this compound-S-Methyl in Glasshouse and Orchard Grown Kiwifruit [frontiersin.org]

- 9. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of NIMIN1 with NPR1 Modulates PR Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Arabidopsis PR-1 Promoter Contains Multiple Integration Sites for the Coactivator NPR1 and the Repressor SNI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Local Application of this compound-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acibenzolar: Mechanism of Action in Plant Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar, commonly known as this compound-S-methyl (ASM) or Benzothiadiazole (BTH), is a synthetic chemical compound that functions as a plant activator. Unlike traditional fungicides and bactericides that exhibit direct toxicity to pathogens, this compound operates by inducing the plant's own innate defense mechanisms. It is a functional analog of the natural plant hormone salicylic acid (SA), a key regulator of plant defenses. This unique mode of action, which triggers a state of heightened resistance known as Systemic Acquired Resistance (SAR), makes this compound a valuable tool in integrated pest management (IPM) programs, offering a strategy to protect crops against a broad spectrum of fungal, bacterial, and viral pathogens while mitigating the risk of pathogen resistance development.

Core Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's efficacy is rooted in its ability to prime the plant's immune system. The process is not curative but preventative, preparing the plant to respond more rapidly and robustly to subsequent pathogen attacks.

2.1 Conversion to the Active Form this compound-S-methyl is a propesticide, meaning it is applied in an inactive form and converted to its biologically active metabolite within the plant. This hydrolysis reaction, catalyzed by enzymes such as methyl salicylate esterase or Salicylic Acid Binding Protein 2 (SABP2), cleaves the S-methyl group to form benzo(1,2,3)thiadiazole-7-carboxylic acid, the active compound referred to as this compound.

2.2 The SAR Signaling Cascade The active this compound molecule mimics endogenous salicylic acid, initiating the SAR signal transduction pathway. This cascade involves several key steps:

-

NPR1 Activation : The this compound molecule, functioning like SA, activates the key regulatory protein, Nonexpressor of Pathogenesis-Related genes 1 (NPR1).

-

Gene Expression : Activated NPR1 translocates to the nucleus, where it induces the expression of a wide array of defense-related genes, notably the Pathogenesis-Related (PR) genes. This leads to the accumulation of PR proteins such as PR-1, PR-2, PR-3, and PR-5, which have antimicrobial properties.

-

Enzyme Production : The SAR response includes the heightened production of other defense-related enzymes, such as peroxidases and β-1,3-glucanases, which can reinforce cell walls and degrade pathogen structures.

-

Reactive Oxygen Species (ROS) : this compound treatment leads to the production of Reactive Oxygen Species (ROS), like hydrogen peroxide (H₂O₂), which act as secondary messengers in the defense signaling network and can contribute to localized cell death (hypersensitive response) to wall off pathogens.

-

Stomatal Defense : A crucial outcome of this pathway is the induction of stomatal closure, which serves as a physical barrier to prevent the entry of foliar bacterial pathogens.

The overall process begins with local activation at the site of application, followed by the translocation of a mobile signal throughout the plant, leading to the establishment of a long-lasting, broad-spectrum resistance in systemic, untreated tissues.

Acibenzolar: A Technical Guide to Systemic Acquired Resistance Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR).[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens but rather primes the plant's innate immune system, leading to broad-spectrum and durable resistance against a variety of microbial threats.[3][4] This guide provides an in-depth technical overview of ASM's mechanism of action, the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Priming the Plant's Defenses

This compound-S-methyl acts as a propesticide; within the plant, it is hydrolyzed by methyl salicylate esterase into its active carboxylic acid metabolite, this compound.[2][3] This active form mimics salicylic acid, the central signaling molecule in SAR. The activation of SAR by ASM leads to a state of heightened defensive capacity in tissues distant from the initial point of application.[1] This systemic response is characterized by the transcriptional reprogramming of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[5][6]

The core of the SAR signaling pathway is dependent on the master regulator, NON-EXPRESSER OF PR GENES1 (NPR1).[5][7] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. Upon induction by SA or its analogs like this compound, cellular redox changes lead to the monomerization of NPR1.[8] These active monomers translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large suite of defense genes, including PR1, PR2, and PR5.[5][9] This induction primes the plant to respond more rapidly and robustly to subsequent pathogen attacks.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the this compound-induced SAR signaling cascade.

Quantitative Efficacy of this compound-S-Methyl

Numerous studies have quantified the protective effects of ASM against a range of plant pathogens. The data consistently demonstrate a significant reduction in disease severity and pathogen proliferation.

Table 1: Reduction in Disease Severity Following ASM Treatment

| Plant Species | Pathogen | Disease | ASM Application Rate | Disease Reduction (%) | Reference |

| Tobacco | Tomato spotted wilt virus (TSWV) | Tomato Spotted Wilt | 1.0-2.0 g a.i./7,000 plants | Significant reduction in local and systemic infection | [6] |

| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Bacterial Blight | Dip-treatment | Significant suppression of lesion formation | [2] |

| Apple | Venturia inaequalis | Apple Scab | Foliar Spray | 85-100% (in combination with QTLs) | [4][10] |

| Apple | Erwinia amylovora | Fire Blight | Foliar Spray | 85-100% (in combination with QTLs) | [4][10] |

| Tomato | Xanthomonas spp. | Bacterial Spot | 75-200 µM (weekly) | Significant disease control | [11] |

| Pear | Venturia nashicola | Pear Scab | 50 mg a.i./L | 73.3 - 93.1% | [12] |

Table 2: Induction of Pathogenesis-Related (PR) Gene Expression by ASM

| Plant Species | Gene(s) | Fold Increase (vs. Control) | Time Post-Treatment | Reference |

| Kiwifruit ('Zesy002') | DMR6, NIMIN2, WRKY70 | 3 to 6-fold | 1 Day | [13] |

| Kiwifruit ('Zesy002') | BAD | 25-fold | 1 Day | [13] |

| Kiwifruit ('Zesy002') | PR1, PR5 | 3-fold | 7 Days | [13] |

| Pear | PR1, PR2, PR3, PR5, PR8 | Strongly upregulated | 48 Hours | [14] |

| Tomato | PR1 | Upregulated | 7 Days | [15] |

Experimental Protocols

Reliable evaluation of SAR inducers like ASM requires standardized and reproducible experimental designs.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the efficacy of ASM.

Protocol 1: ASM Application and Pathogen Challenge in Arabidopsis thaliana

This protocol is adapted from standard SAR bioassays.[16]

-

Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0 ecotype) plants in a controlled environment chamber (22°C, 16h light/8h dark cycle) for 4-5 weeks.

-

ASM Treatment: Prepare a solution of this compound-S-methyl (e.g., 100 µM in water with 0.02% Silwet L-77). Apply as a foliar spray to runoff on three lower leaves (primary treatment). For the control group, apply a mock solution (water with 0.02% Silwet L-77).

-

SAR Induction Period: Return plants to the growth chamber for 48-72 hours to allow for the establishment of SAR.[16]

-

Pathogen Preparation: Culture a virulent pathogen, such as Pseudomonas syringae pv. tomato DC3000, on King's B agar. Resuspend bacterial colonies in 10 mM MgCl₂ to an optical density (OD₆₀₀) of 0.001 (approx. 5 x 10⁵ cfu/mL).[16]

-

Pathogen Challenge: Using a needleless 1 mL syringe, pressure-infiltrate the bacterial suspension into the abaxial side of two upper, systemic (non-ASM-treated) leaves.[16]

-

Incubation: Keep plants under high humidity for 3 days to allow for disease development.

Protocol 2: Quantification of Disease Severity and Pathogen Load

-

Disease Severity Assessment:

-

Visually score the percentage of leaf area exhibiting disease symptoms (e.g., chlorosis, necrosis) at 3-5 days post-inoculation.[17]

-

Alternatively, use digital image analysis software (e.g., ImageJ) to quantify the symptomatic area for higher precision.[17] The disease severity can be calculated as: (Infected Area / Total Leaf Area) x 100.

-

-

Pathogen Load Quantification:

-

At 3 days post-inoculation, excise a leaf disc of a known area (e.g., 1 cm²) from the center of the inoculated leaf.

-

Surface-sterilize the disc with 70% ethanol for 30 seconds and rinse with sterile water.

-

Homogenize the disc in 1 mL of 10 mM MgCl₂ using a sterile pestle or bead beater.

-

Create a serial dilution series (10⁻¹, 10⁻², 10⁻³, etc.) of the homogenate.

-

Plate 100 µL of each dilution onto appropriate selective media (e.g., King's B with rifampicin for P. syringae DC3000).

-

Incubate plates at 28°C for 2 days and count the number of colony-forming units (CFUs). Calculate the CFUs per cm² of leaf tissue.[18]

-

Protocol 3: Analysis of PR Gene Expression via qRT-PCR

-

Sample Collection: At various time points after ASM treatment (e.g., 0, 24, 48, 72 hours), collect systemic leaf tissue from both treated and control plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C.[19]

-

RNA Extraction: Extract total RNA from ~100 mg of leaf tissue using a commercial plant RNA extraction kit or a Trizol-based method.

-

Quality Control: Assess RNA quality and quantity. Ensure an A260/A280 ratio of ~2.0 and an A260/A230 ratio > 2.0. Check RNA integrity via gel electrophoresis or a bioanalyzer.[19]

-

DNase Treatment: Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.[19]

-

cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[20]

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for a target PR gene (e.g., PR1) and a stably expressed reference gene (e.g., Actin or Ubiquitin).[21][22]

-

Perform the qPCR reaction in a real-time PCR cycler.[23][24]

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion

This compound-S-methyl is a well-characterized and effective inducer of Systemic Acquired Resistance. Its mode of action, centered on the activation of the plant's own NPR1-dependent defense signaling pathway, offers a durable and broad-spectrum alternative to conventional, direct-acting pesticides. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals seeking to investigate, develop, and utilize SAR-based strategies for plant disease management. The low risk of pathogen resistance development makes ASM a valuable tool in integrated pest management programs.[3]

References

- 1. vegetables.bayer.com [vegetables.bayer.com]

- 2. This compound-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-S-methyl - Wikipedia [en.wikipedia.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NPR1-dependent salicylic acid signalling pathway is pivotal for enhanced salt and oxidative stress tolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. This compound- S-Methyl and Resistance Quantitative Trait Loci Complement Each Other to Control Apple Scab and Fire Blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchmap.jp [researchmap.jp]

- 13. Postharvest Application of this compound-S-Methyl Activates Salicylic Acid Pathway Genes in Kiwifruit Vines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound-S-methyl on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DSpace [dr.lib.iastate.edu]

- 18. testinglab.com [testinglab.com]

- 19. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. qiagen.com [qiagen.com]

- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]

The role of salicylic acid pathway in Acibenzolar response

An In-depth Technical Guide on the Core Role of the Salicylic Acid Pathway in Acibenzolar Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-S-methyl (ASM), commercially known as Actigard®, is a synthetic plant activator that provides protection against a broad spectrum of pathogens.[1][2][3][4] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[5][6] Instead, it functions as a functional analog of the plant hormone salicylic acid (SA), triggering the plant's own defense mechanisms.[2][5][6][7] This induced state of defense is known as Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity that prepares the entire plant to resist subsequent infections.[1][5][7][8] The activation of the salicylic acid signaling pathway is central to the mechanism of action of ASM, leading to the expression of defense-related genes and the accumulation of antimicrobial proteins.[2][3][6] This guide provides a detailed examination of the molecular interactions between ASM and the SA pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

The Salicylic Acid Biosynthesis and Signaling Pathway

Salicylic acid is a key signaling molecule in plant defense, particularly against biotrophic and semi-biotrophic pathogens.[9][10][11] Its synthesis and signaling are tightly regulated processes critical for activating both local and systemic defense responses.

Biosynthesis Plants primarily synthesize SA via two distinct metabolic routes:

-

The Isochorismate (ICS) Pathway: This is the major pathway for SA production during a defense response in model plants like Arabidopsis thaliana.[12][13] The process begins with chorismate, a product of the shikimate pathway, which is converted to isochorismate by Isochorismate Synthase (ICS). Subsequent enzymatic steps convert isochorismate to SA.[12][13] The gene SID2 (SALICYLIC ACID INDUCTION DEFICIENT 2), which encodes an ICS enzyme, is crucial for this process.[1][12]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway, while contributing to SA pools, is often considered secondary for defense-related SA synthesis in some species.[11][13] It starts with the deamination of phenylalanine by PAL to produce cinnamic acid, which then undergoes a series of modifications to yield SA.[13]

Signaling Cascade Once SA levels rise in response to a pathogen or elicitor, a well-defined signaling cascade is initiated to activate downstream defense genes:

-

SA Perception: The protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and its paralogs are now recognized as key SA receptors.[14] In the absence of a defense signal, NPR1 exists in the cytoplasm as an oligomer held together by disulfide bonds.

-

NPR1 Activation and Nuclear Translocation: The accumulation of SA triggers a change in the cellular redox state, leading to the reduction of the NPR1 oligomer into active monomers.[15] These monomers then translocate into the nucleus.[15]

-

Transcriptional Reprogramming: Inside the nucleus, NPR1 monomers interact with TGA transcription factors.[14][16] This interaction is crucial for activating the expression of a large battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[15][16][17] The NPR1-TGA complex binds to specific DNA sequences, such as the as-1 element, found in the promoters of these target genes.[14][16]

-

Induction of Systemic Acquired Resistance (SAR): The expression of PR genes leads to the accumulation of PR proteins (e.g., PR-1, PR-2, PR-5), some of which possess direct antimicrobial activities.[8][18] This large-scale transcriptional reprogramming establishes a long-lasting, plant-wide state of SAR.[1][15]

This compound-S-Methyl (ASM) Mechanism of Action

ASM leverages the plant's endogenous SA signaling pathway to induce a state of heightened defense.

Activation of the SA Pathway ASM is a pro-pesticide; it is metabolized within the plant to its active form, benzo(1,2,3)thiadiazole-7-carboxylic acid (this compound).[3][6] This active metabolite is a structural and functional mimic of salicylic acid. It effectively bypasses the need for SA biosynthesis and directly activates the signaling cascade downstream.

The key steps are:

-

Mimicking SA: this compound activates the SA signaling pathway, leading to the monomerization and nuclear translocation of NPR1.[3]

-

NPR1-Dependence: The action of ASM is critically dependent on NPR1. In npr1 mutant plants, ASM fails to induce PR gene expression or confer disease resistance, confirming that NPR1 is an essential component of the ASM response pathway.[1][15][19]

-

Gene Expression: Treatment with ASM leads to a significant upregulation of SAR-related genes, including PR1, PR2, PR5, and genes involved in the biosynthesis of other defense signals like SID2 (involved in SA synthesis) and ALD1 (involved in N-hydroxypipecolic acid synthesis, another key SAR signal).[1][2][3] This indicates that ASM not only activates the existing signaling components but also primes the plant for a more robust future response.

dot

Caption: Mechanism of this compound-S-Methyl (ASM) action.

Data Presentation

The efficacy of ASM in activating the SA pathway is demonstrated by significant changes in gene expression and enhanced disease resistance across various plant species.

Table 1: Effect of this compound-S-Methyl (ASM) on Defense-Related Gene Expression

| Plant Species | Gene | Fold Increase (vs. Control) | Time Post-Treatment | Reference |

| Arabidopsis thaliana | PR1 | Significantly Increased | 1 day | [1] |

| SID2 | Significantly Increased | 1 day | [1] | |

| ALD1 | Significantly Increased | 1 day | [1] | |

| Kiwifruit ('Zesy002') | DMR6 | 3-6 fold | 1 day | [2] |

| NIMIN2 | 3-6 fold | 1 day | [2] | |

| WRKY70 | 3-6 fold | 1 day | [2] | |

| BAD | ~25 fold | 1 day | [2] | |

| PR1 | ~3 fold | 7 days | [2] | |

| PR5 | ~3 fold | 7 days | [2] | |

| Japanese Radish | PR1 | Induced | 4 hours | [3] |

| PR2 | Induced | 4 hours | [3] | |

| PR3 | Induced | 4 hours | [3] | |

| Tomato | PR1 | Up-regulated | 0 dpi (pre-infection) | [20] |

| Arabidopsis thaliana | AtICS1 | Up-regulated | 0 dpi (pre-infection) | [20] |

Table 2: Efficacy of this compound-S-Methyl (ASM) in Inducing Disease Resistance

| Plant Species | Pathogen | Efficacy Measurement | Result | Reference |

| Tobacco (Burley) | Tobacco Mosaic Virus (TMV) | Reduction in local lesion numbers | SAR induced by 3 days post-treatment | [21] |

| Tobacco (Flue-cured) | Tobacco Mosaic Virus (TMV) | Reduction in local lesion numbers | SAR induced by 6 days post-treatment | [21] |

| Tobacco (Oriental) | Tobacco Mosaic Virus (TMV) | Reduction in local lesion numbers | SAR induced by 9 days post-treatment | [21] |

| Arabidopsis thaliana | Plantago asiatica mosaic virus (PlAMV) | Suppression of viral infection in distal leaves | Suppression observed at 1 day post-treatment | [1] |

| Japanese Radish | Pseudomonas cannabina pv. alisalensis (Pcal) | Suppression of lesion formation and bacterial multiplication | Effective disease control observed at 4 hours post-treatment | [4] |

Experimental Protocols

The following protocols are representative of the methods used to generate the data supporting the role of the SA pathway in the ASM response.

Protocol 1: Quantification of Salicylic Acid by HPLC

This protocol describes the extraction and measurement of free and total SA from plant tissue.

1. Sample Preparation: a. Freeze approximately 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Transfer the powder to a microcentrifuge tube and record the weight. c. Add an appropriate volume of extraction solvent (e.g., 90% methanol) and an internal standard (e.g., o-anisic acid).[22] d. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. e. Collect the supernatant. Re-extract the pellet with a second solvent (e.g., 100% methanol) and combine the supernatants.

2. Sample Fractionation: a. Evaporate the methanol from the supernatant under vacuum. b. Resuspend the aqueous residue in a buffer (e.g., 5% trichloroacetic acid). c. Partition the sample by adding an equal volume of an ethyl acetate/cyclopentane mixture. This organic phase will contain free SA.[23] d. The remaining aqueous phase contains glucosylated SA (SAG).

3. Hydrolysis of SA-Glucosides (for Total SA): a. To the aqueous phase from step 2d, add β-glucosidase enzyme and incubate at 37°C for 90 minutes to release free SA from its conjugated forms.[23] b. Stop the reaction and re-extract the now-free SA using the ethyl acetate/cyclopentane mixture as in step 2c.

4. HPLC Analysis: a. Dry the organic phases containing free SA (from step 2c) and hydrolyzed SA (from step 3b) in a vacuum concentrator. b. Resuspend the dried residue in the mobile phase (e.g., acetonitrile/water mixture).[24][25] c. Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector. d. Quantify SA concentration by comparing peak areas to a standard curve generated with known concentrations of SA.[22]

dot

Caption: Experimental workflow for Salicylic Acid (SA) quantification.

Protocol 2: Gene Expression Analysis by Northern Blot

This protocol details a classic method for analyzing the expression levels of specific RNA transcripts.

1. RNA Extraction: a. Homogenize frozen plant tissue in a suitable extraction buffer (e.g., containing TRIzol reagent). b. Perform phase separation using chloroform and centrifuge to separate the aqueous (RNA-containing) phase. c. Precipitate the RNA from the aqueous phase using isopropanol. d. Wash the RNA pellet with 70-75% ethanol, air-dry, and resuspend in RNase-free water.[26] e. Determine RNA concentration and purity using a spectrophotometer.

2. Gel Electrophoresis: a. Prepare a denaturing formaldehyde-agarose gel (e.g., 1.0-1.3% agarose).[26][27] b. Denature 10-30 µg of total RNA per sample by heating at 65°C for 10-15 minutes in a loading buffer containing formamide and formaldehyde.[27][28] c. Immediately cool the samples on ice and load them onto the gel. d. Run the gel in 1x MOPS buffer until the dye front has migrated sufficiently.[27][28]

3. Blotting (RNA Transfer): a. Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer overnight using a high-salt buffer like 20x SSC.[26][29] b. After transfer, fix the RNA to the membrane by UV-crosslinking.[26][29]

4. Hybridization: a. Pre-hybridize the membrane in a hybridization solution (e.g., PerfectHyb, DIG Easy Hyb) at the appropriate temperature (e.g., 68°C) for at least 30 minutes.[26][29] b. Prepare a gene-specific probe (DNA or RNA) labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) tag. c. Denature the probe and add it to the pre-hybridization solution. d. Hybridize the probe to the membrane overnight with gentle agitation.[26][27]

5. Washing and Detection: a. Wash the membrane with a series of buffers of increasing stringency (decreasing salt concentration, increasing temperature) to remove non-specifically bound probe.[26][29] b. Detect the probe signal. For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use an antibody-based chemiluminescent detection method.[29]

dot

Caption: Experimental workflow for gene expression analysis using qRT-PCR.

Protocol 3: Analysis of Pathogenesis-Related (PR) Proteins

This protocol provides a general workflow for identifying proteins that accumulate after ASM treatment.

1. Protein Extraction: a. Grind ASM-treated and control plant tissues in liquid nitrogen. b. Homogenize the powder in a protein extraction buffer suitable for 2D electrophoresis, containing detergents, reducing agents, and protease inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant containing the total soluble proteins. d. Determine protein concentration using a standard assay (e.g., Bradford assay).

2. Two-Dimensional (2D) Gel Electrophoresis: a. First Dimension (Isoelectric Focusing - IEF): Separate proteins based on their isoelectric point (pI). Load the protein sample onto an IEF strip with an immobilized pH gradient and run until proteins have migrated to their pI. b. Second Dimension (SDS-PAGE): Separate the proteins from the IEF strip based on their molecular weight. Place the equilibrated strip onto a standard SDS-PAGE gel and run the electrophoresis.[30]

3. Protein Visualization and Analysis: a. Stain the 2D gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots. b. Scan the gels and use image analysis software to compare the protein profiles of ASM-treated and control samples. Identify spots that are newly induced or significantly up-regulated by ASM.

4. Protein Identification by Mass Spectrometry: a. Excise the protein spots of interest from the gel. b. Perform in-gel digestion of the protein using a protease like trypsin. c. Extract the resulting peptides from the gel matrix. d. Analyze the peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[31][32] e. Use the peptide mass fingerprint or fragmentation data to search a protein database and identify the protein.[18][33]

Conclusion

This compound-S-methyl is a powerful tool in modern agriculture that functions by co-opting the plant's native salicylic acid defense pathway. Its mechanism of action hinges on its conversion to an active metabolite that mimics SA, thereby activating the key regulatory protein NPR1. This activation triggers a massive transcriptional reprogramming, leading to the expression of Pathogenesis-Related genes and the establishment of Systemic Acquired Resistance. The dependence of ASM on a functional NPR1 protein unequivocally places the SA signaling cascade at the core of its protective effect. Understanding these intricate molecular details is crucial for optimizing the use of plant activators, developing novel disease control strategies, and breeding crops with enhanced, durable resistance to a wide array of pathogens.

References

- 1. Local Application of this compound-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | this compound-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 4. This compound-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. This compound-S-methyl - Wikipedia [en.wikipedia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Salicylic Acid: Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. Biosynthesis and Roles of Salicylic Acid in Balancing Stress Response and Growth in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Twist on Systemic Acquired Resistance: Redox Control of the NPR1–TGA1 Interaction by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of systemic acquired resistance by NPR1 and its partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Generation of broad-spectrum disease resistance by overexpression of an essential regulatory gene in systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pathogenesis-related protein - Wikipedia [en.wikipedia.org]

- 19. Role of NPR1 and KYP in long-lasting induced resistance by β-aminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Induction and Maintenance of Systemic Acquired Resistance by this compound-S-Methyl in Three Cultivated Tobacco Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]

- 24. Fast and environmentally friendly determination of salicylic acid in plant materials by sequential injection chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. Systematic evaluation of sample preparation for fractionation of phytohormone salicylic acid in fresh leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

- 27. gladstone.org [gladstone.org]

- 28. Northern Blot [protocols.io]

- 29. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 30. atascientific.com.au [atascientific.com.au]

- 31. A method for investigating protein-protein interactions related to Salmonella Typhimurium pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. jetir.org [jetir.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid (SA), is a potent plant activator that induces Systemic Acquired Resistance (SAR) in a wide range of plant species.[1][2] SAR is a long-lasting, broad-spectrum defense mechanism that protects plants against subsequent infections by various pathogens, including fungi, bacteria, and viruses.[2][3] A key molecular manifestation of SAR is the accumulation of a diverse group of proteins known as pathogenesis-related (PR) proteins.[4][5] This technical guide provides an in-depth analysis of the mechanism by which ASM stimulates the expression of PR proteins, presents quantitative data from various studies, outlines key experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism: The Salicylic Acid Signaling Pathway

This compound-S-methyl itself is not the active molecule. Upon application, it is absorbed by the plant and metabolized by the enzyme Salicylic Acid-Binding Protein 2 (SABP2) into its active form, this compound.[2][6] This active compound then triggers the salicylic acid (SA) signaling pathway downstream of SA itself.[2] This activation leads to the nuclear translocation of the master regulator, Nonexpressor of Pathogenesis-Related protein 1 (NPR1). In the nucleus, NPR1 interacts with transcription factors to initiate the expression of a battery of defense-related genes, most notably the genes encoding for PR proteins.[6][7]

Quantitative Analysis of PR Protein Induction

ASM treatment has been shown to significantly upregulate the expression of various PR protein genes across different plant species. The magnitude and timing of this induction can vary depending on the plant, the specific PR protein, and the experimental conditions.

| Plant Species | PR Protein(s) | ASM Treatment | Fold Induction / Activity Increase | Reference |

| Apple (Malus domestica) | PR-1, PR-8 | Seedlings treated | 10-fold increase in RNA levels | [4][8] |

| PR-2 | Seedlings treated | 100-fold increase in RNA levels | [4][8] | |

| PR-10 | Leaves treated | Strong induction of APa subclass transcripts | [9] | |

| Pear (Pyrus communis) | PR-1, PR-2, PR-3, PR-5, PR-8 | Potted plants, 48h post-treatment | Strong upregulation of gene expression | [10] |

| Japanese Radish (Raphanus sativus) | PR-1, PR-2, PR-3 | 4h post-treatment | Significant induction of gene expression | [11][12] |

| Pepper (Capsicum annuum) | Chitinase (PR-3), β-1,3-glucanase (PR-2) | Seedlings treated | Significant increase in enzyme activities | [5][13] |

| Arabidopsis thaliana | PR-1, SID2, ALD1 | 1 day post-treatment | Significant increase in gene expression | [7] |

| Tomato (Solanum lycopersicum) | PR-1 | Dose-dependent treatment | Induction of PR-1 protein production | [14] |

Key Functions of Induced PR Proteins

The PR proteins induced by ASM belong to several families, each with distinct antimicrobial or defense-signaling functions.

-

PR-1: Function is not fully elucidated, but it is a robust marker for SAR and is believed to have antifungal properties.[14]

-

PR-2 (β-1,3-glucanases): These enzymes degrade β-1,3-glucans, which are major structural components of the cell walls of many fungal pathogens.[5][10]

-

PR-3 and PR-8 (Chitinases): These enzymes break down chitin, another critical component of fungal cell walls and the exoskeletons of some insect pests.[5][10]

-

PR-5 (Thaumatin-like proteins): These proteins can permeabilize fungal membranes, leading to the leakage of cellular contents and pathogen death.[10]

Experimental Methodologies

The following sections describe generalized protocols for studying the effect of ASM on PR protein expression. These methods may require optimization for specific plant species and experimental setups.

Plant Treatment and Sample Collection

-

Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tomato, apple seedlings) in a controlled environment (e.g., 22-25°C, 16h light/8h dark cycle) to a suitable developmental stage (e.g., 4-6 true leaves).

-

ASM Application: Prepare a solution of this compound-S-methyl (e.g., Actigard® 50WG) in water with a surfactant (e.g., 0.01% Tween-20). Apply as a foliar spray until runoff or as a soil drench. Use a water/surfactant solution for control plants.

-

Tissue Harvesting: At specified time points post-treatment (e.g., 0, 24, 48, 72, 96 hours), collect leaf tissue from both treated and systemic (untreated) leaves.

-

Sample Preservation: Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until further processing to prevent degradation of RNA and proteins.

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Grind frozen leaf tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript™ III) and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a suitable master mix (e.g., SYBR Green), cDNA template, and gene-specific primers for target PR genes (e.g., PR-1, PR-2) and a reference gene (e.g., Actin, Ubiquitin).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.

Protein Level Analysis (Immunoblotting)

-

Protein Extraction: Homogenize frozen plant tissue powder in a suitable extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors).[15][16] Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total soluble proteins.[17]

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting (Western Blot): Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the PR protein of interest (e.g., anti-PR1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and image the blot. Analyze band intensity using densitometry software to quantify relative protein levels.

Conclusion

This compound-S-methyl is a well-established inducer of Systemic Acquired Resistance, acting through the salicylic acid signaling pathway to trigger a robust defense response in plants. A central component of this response is the significant and rapid upregulation of pathogenesis-related (PR) protein expression. Quantitative studies in various crops have consistently demonstrated ASM's ability to induce high levels of PR-1, PR-2, PR-3, PR-5, and other defense-related proteins.[4][10][11] Understanding the molecular mechanisms and possessing the experimental tools to quantify this induction are critical for researchers developing novel plant protection strategies and for scientists exploring the intricate network of plant immunity. The methodologies and data presented in this guide serve as a comprehensive resource for professionals in this field.

References

- 1. When a Plant Resistance Inducer Leaves the Lab for the Field: Integrating ASM into Routine Apple Protection Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Local Application of this compound- S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound-S-methyl on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 12. This compound-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]

- 16. A Protocol for Protein Extraction from Lipid-Rich Plant Tissues Suitable for Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acibenzolar: Chemical Structure and Properties for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl is a cornerstone in the study of plant defense mechanisms, operating not as a direct fungicide but as a potent activator of the plant's innate immune system.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols utilized to investigate its mode of action. A key focus is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum and durable form of plant immunity.[3] This document is intended to serve as a valuable resource for researchers in agrochemistry, plant biology, and the development of novel crop protection strategies.

Chemical Structure and Identification

This compound-S-methyl, scientifically known as S-methyl 1,2,3-benzothiadiazole-7-carbothioate, is a synthetic organic compound.[1] Its structure features a benzothiadiazole core, which is fundamental to its biological activity.

| Identifier | Value |

| IUPAC Name | S-methyl 1,2,3-benzothiadiazole-7-carbothioate |

| CAS Number | 135158-54-2 |

| Molecular Formula | C₈H₆N₂OS₂ |

| Molecular Weight | 210.28 g/mol |

| SMILES | CSC(=O)c1cccc2c1snn2 |

| InChI Key | UELITFHSCLAHKR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound-S-methyl are crucial for its formulation, application, and behavior within the plant and the environment. The following table summarizes key quantitative data.

| Property | Value | Conditions |

| Melting Point | 132.9 °C | |

| Boiling Point | ~267 °C | |

| Vapor Pressure | 4.6 x 10⁻⁴ Pa | at 25 °C |

| Solubility in Water | 7.7 mg/L | at 20 °C |

| Log P (Octanol-Water Partition Coefficient) | 3.1 | |

| Solubility in Organic Solvents (g/L at 25°C) | ||

| Methanol | 4.2 | |

| Acetone | 28 | |

| Ethyl Acetate | 25 | |

| Toluene | 36 | |

| n-Hexane | 1.3 | |

| Dichloromethane | 160 |

Mode of Action: Induction of Systemic Acquired Resistance (SAR)

This compound-S-methyl's primary mode of action is the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism in plants.[2] Unlike traditional fungicides, it does not have direct antimicrobial activity.[1] Instead, it mimics the natural plant signaling molecule, salicylic acid (SA), triggering a cascade of defense responses.[4]

Upon application, this compound-S-methyl is absorbed by the plant and is metabolized to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid (this compound acid).[5] This active metabolite initiates a signaling pathway that leads to the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[2] The products of these genes, PR proteins, have antimicrobial properties and contribute to the reinforced defensive state of the plant.

Key Signaling Pathway: Salicylic Acid (SA) Pathway and NPR1

The SAR response induced by this compound-S-methyl is largely mediated through the salicylic acid (SA) signaling pathway. A central regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[6][7] Under normal conditions, NPR1 exists as an oligomer in the cytoplasm. Upon induction by SA (or its analog, this compound acid), cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.[8] In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of PR genes, activating their transcription.[6][7]

Experimental Protocols

Determination of Physicochemical Properties

1. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the solubility of this compound-S-methyl in water and various organic solvents.

-

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

-

Procedure:

-

Add an excess amount of this compound-S-methyl to a flask containing a known volume of the solvent (e.g., water, methanol, acetone).

-

Seal the flask and agitate it at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Analyze the concentration of this compound-S-methyl in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Prepare a calibration curve with standard solutions of known concentrations to quantify the amount of dissolved this compound-S-methyl.

-

2. Octanol-Water Partition Coefficient (Log P) Determination

-

Objective: To measure the partitioning of this compound-S-methyl between n-octanol and water, providing an indication of its lipophilicity.

-

Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

-

Procedure:

-

Prepare a solution of this compound-S-methyl in either n-octanol or water.

-

Mix equal volumes of this solution with the other solvent (water or n-octanol, respectively) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning and then let the two phases separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of this compound-S-methyl in each phase using HPLC or another appropriate analytical technique.[5]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

-

Biological Assays for Systemic Acquired Resistance (SAR)

1. Plant Treatment and Pathogen Inoculation

-

Objective: To induce SAR in plants using this compound-S-methyl and subsequently challenge them with a pathogen to assess disease resistance.

-

Procedure:

-

Grow healthy, uniform plants (e.g., Arabidopsis thaliana, tobacco, or a crop of interest) under controlled environmental conditions.

-

Prepare a solution of this compound-S-methyl at the desired concentration in water, often with a surfactant to ensure even application.

-

Apply the solution to the plants. This can be done as a foliar spray or a soil drench.[4] A control group of plants should be treated with a mock solution (water and surfactant only).

-

After a specific induction period (e.g., 2-5 days), inoculate both the treated and control plants with a virulent pathogen.[10][11] Inoculation can be performed by syringe infiltration of a bacterial suspension into the leaves or by spraying a fungal spore suspension.[12]

-

Return the plants to the controlled environment and monitor for disease development.

-

References

- 1. This compound-S-methyl - Wikipedia [en.wikipedia.org]

- 2. This compound-S-Methyl | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two interacting transcriptional coactivators cooperatively control plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of this compound-S-methyl and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on Acibenzolar's impact on plant physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant hormone salicylic acid (SA), is a potent plant activator.[1][2] Unlike traditional pesticides, ASM is not directly toxic to pathogens.[3] Instead, it operates by inducing Systemic Acquired Resistance (SAR), a plant's natural, broad-spectrum defense mechanism against a variety of pathogens, including fungi, bacteria, and viruses.[3][4] This guide provides an in-depth look at the preliminary studies on ASM's physiological impacts, detailing its mechanism of action, quantitative effects on plant physiology, and the experimental protocols used to ascertain these effects.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Upon application, ASM is absorbed and translocated throughout the plant, where it is hydrolyzed to its active carboxylic acid metabolite. This metabolite mimics salicylic acid, a key signaling molecule in the SAR pathway.[3] This mimicry initiates a signaling cascade that prepares the entire plant for a more rapid and robust defense response upon subsequent pathogen attack. Key events in this pathway include the upregulation of pathogenesis-related (PR) genes and the production of defensive enzymes.[3]

Data Presentation: Quantitative Effects of this compound

The application of this compound-S-methyl leads to measurable changes in various physiological and molecular parameters within the plant. The following tables summarize key quantitative data from preliminary studies.

Table 1: Effect of ASM on Plant Physiology under Abiotic Stress in Creeping Bentgrass

| Parameter | Stress Condition | Treatment | Value | Percent Change vs. Control |

| Turf Quality (1-9 scale) | Heat Stress | Control | 4.5 | - |

| ASM | 6.5 | +44.4% | ||

| Drought Stress | Control | 3.8 | - | |

| ASM | 5.8 | +52.6% | ||

| Relative Water Content (%) | Heat Stress | Control | 75 | - |

| ASM | 88 | +17.3% | ||

| Drought Stress | Control | 65 | - | |

| ASM | 82 | +26.2% | ||

| Chlorophyll Content (mg g-1 FW) | Heat Stress | Control | 1.2 | - |

| ASM | 1.8 | +50.0% | ||

| Drought Stress | Control | 1.0 | - | |

| ASM | 1.6 | +60.0% | ||

| Data adapted from a study on creeping bentgrass (Agrostis stolonifera) cv. 'Penncross' subjected to 56 days of heat stress or 14 days of drought stress.[5] |

Table 2: Upregulation of Pathogenesis-Related (PR) Genes in Pear Leaves 48h After ASM Application

| Gene | Fold-Change vs. Control |

| PR1 | ~180 |

| PR2 | ~12 |

| PR3 | ~8 |

| PR5 | ~15 |

| PR8 | ~25 |

| Data adapted from a study on pear plants (Pyrus communis).[6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the study of ASM's effects.

Protocol 1: General Experimental Workflow for Efficacy Testing

This protocol outlines a typical workflow for evaluating the efficacy of ASM in inducing resistance.

A generalized workflow for ASM efficacy testing.

Protocol 2: Peroxidase (POD) Activity Assay

Peroxidase activity is often measured as an indicator of induced defense responses.

-

Enzyme Extraction:

-

Homogenize 1g of leaf tissue in 5 mL of 0.1 M phosphate buffer (pH 7.0) in a pre-chilled mortar and pestle.

-

Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant as the enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 2.8 mL of 0.1 M phosphate buffer (pH 7.0), 1 mL of 0.05 M pyrogallol, and 1 mL of 0.05 M H₂O₂.

-

-

Measurement:

-

Add 0.2 mL of the enzyme extract to the assay mixture.

-

Immediately measure the change in absorbance at 420 nm for 1 minute using a spectrophotometer.

-

Enzyme activity is expressed as the change in absorbance per minute per milligram of protein.

-

Protocol 3: Catalase (CAT) Activity Assay

Catalase is an important enzyme in scavenging reactive oxygen species.

-

Enzyme Extraction:

-

Follow the same extraction procedure as for the Peroxidase assay.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 1.5 mL of 0.1 M phosphate buffer (pH 7.0) and 1 mL of 0.2 M H₂O₂.

-

-

Measurement:

-

Add 0.5 mL of the enzyme extract to the assay mixture.

-

Stop the reaction after 1 minute by adding 1.5 mL of 5% (w/v) H₂SO₄.

-

Titrate the residual H₂O₂ with 0.01 M KMnO₄ until a faint purple color persists.

-

A control is run without the enzyme extract.

-

Catalase activity is expressed as units per milligram of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Protocol 4: Superoxide Dismutase (SOD) Activity Assay

SOD is a key antioxidant enzyme that protects cells from oxidative damage.

-

Enzyme Extraction:

-

Follow the same extraction procedure as for the Peroxidase assay.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 1.3 mL of 0.05 M phosphate buffer (pH 7.8), 0.1 mL of 130 mM methionine, 0.1 mL of 750 µM nitroblue tetrazolium (NBT), 0.1 mL of 100 µM EDTA, and 0.1 mL of 20 µM riboflavin.

-

-

Measurement:

-

Add 0.3 mL of the enzyme extract to the assay mixture.

-

Expose the mixture to a 15W fluorescent lamp for 15 minutes.

-

Measure the absorbance at 560 nm.

-

A control without the enzyme extract is used for comparison.

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

-

Protocol 5: Real-Time Quantitative PCR (RT-qPCR) for PR Gene Expression

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from leaf tissue using a suitable kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

-

RT-qPCR:

-

Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.

-

A typical reaction mixture includes 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Typical cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Relative gene expression is calculated using the 2-ΔΔCt method, with a suitable reference gene (e.g., Actin or EF1α) for normalization.

-

Note: Primer sequences are specific to the target gene and organism. The study on pear used primers specific for Pyrus communis PR genes.[6]

-

Signaling Pathways and Logical Relationships

This compound-Induced Systemic Acquired Resistance (SAR) Pathway

Simplified SAR signaling pathway induced by ASM.

Conclusion

Preliminary studies on this compound-S-methyl have consistently demonstrated its efficacy as a plant activator that functions by inducing the plant's own defense mechanisms. The quantitative data presented highlight significant improvements in plant resilience to both biotic and abiotic stresses, evidenced by enhanced physiological parameters and the upregulation of defense-related genes. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate and build upon the current understanding of ASM's role in plant physiology. The visualization of the SAR pathway illustrates the molecular cascade initiated by this compound, offering a clear framework for its mechanism of action. Further research can continue to explore the full potential of ASM in developing sustainable agricultural practices and novel crop protection strategies.

References

- 1. profal.co.il [profal.co.il]

- 2. benchchem.com [benchchem.com]

- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 4. This compound-S-methyl activates phenylpropanoid pathway to enhance resistance against Alternaria alternata in pear fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound-S-methyl on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Spectrum of Activity of Acibenzolar-S-Methyl Against Plant Pathogens: An In-depth Technical Guide

Introduction

Acibenzolar-S-methyl (ASM), also known as BTH, is a synthetic chemical compound used in agriculture to protect plants from a wide array of diseases.[1] It is a functional analog of the natural plant defense hormone salicylic acid (SA).[2][3] Unlike traditional fungicides and bactericides, ASM does not possess direct antimicrobial activity.[2] Instead, it functions as a plant activator, inducing a state of heightened defense known as Systemic Acquired Resistance (SAR).[1][2][4] This unique mode of action places ASM in its own resistance management class, Group P01, as defined by the Fungicide Resistance Action Committee (FRAC), highlighting its low risk of promoting pathogen resistance.[1][2] Upon application, ASM is absorbed and translocated throughout the plant, where it is hydrolyzed to its active metabolite, this compound (the carboxylic acid form), which then triggers the plant's innate immune system.[1][2] This guide provides a comprehensive overview of ASM's mechanism, its spectrum of activity with supporting quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound-S-methyl's efficacy is rooted in its ability to mimic natural defense signals and activate the Systemic Acquired Resistance (SAR) pathway. SAR is a plant-wide defense response that provides long-lasting, broad-spectrum protection against secondary infections by fungi, bacteria, and viruses.[3][5][6]

The activation process involves a complex signaling cascade:

-

Perception and Conversion : After application, ASM is absorbed by the plant and converted to its biologically active form, this compound.[1] This active form initiates the signaling cascade downstream of salicylic acid (SA) accumulation.[3]

-

Signal Transduction : The signal perception leads to the activation of the master regulator NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[3][7] NPR1 is central to SA-mediated defense.[7]

-

Gene Activation : In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, activating their expression.[7]

-

Defense Response : This leads to the accumulation of Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2, PR-5), which have antimicrobial properties, and the reinforcement of plant cell walls through lignification.[8][9] The SAR response also involves other signaling molecules like N-hydroxypipecolic acid (NHP) that work in concert with SA to establish systemic immunity.[3]

Caption: Signaling pathway of this compound-S-Methyl (ASM) inducing Systemic Acquired Resistance (SAR).

Spectrum of Activity: Quantitative Data

ASM has demonstrated efficacy against a diverse range of plant pathogens across various crops. The level of control is dependent on factors such as the pathogen, host plant, application timing, and concentration.

Table 1: Efficacy of this compound-S-Methyl Against Fungal Pathogens

| Crop | Pathogen | Application Method & Rate | Efficacy (Disease Reduction %) | Reference(s) |

| Wheat | Fusarium graminearum (Fusarium Head Blight) | Foliar spray (0.075 g/L) at anthesis | Up to 28.97% | |

| Rice | Rhizoctonia solani (Sheath Blight) | Soil drench or foliar spray | Significant inhibition of disease development and spread | [10] |

| Apple | Venturia inaequalis (Apple Scab) | Foliar spray | Significant reduction in disease symptoms (85-100% when combined with genetic resistance) | [11] |

| Tomato | Verticillium dahliae (Verticillium Wilt) | Foliar spray (100 µg/ml) | Significant protection in greenhouse trials | [12] |

| Squash | Phytophthora capsici (Phytophthora Blight) | Soil drench (30 mg/L) | 100% (No symptoms developed) | [13] |

| Cotton | Fusarium oxysporum f.sp. vasinfectum (Fusarium Wilt) | Seed treatment | Suppression of disease | |

| Cotton | Thielaviopsis basicola (Black Root Rot) | Seed treatment | Suppression of disease | |

| Basil | Peronospora belbahrii (Downy Mildew) | Foliar spray | Significant disease control | [14] |

Table 2: Efficacy of this compound-S-Methyl Against Bacterial Pathogens

| Crop | Pathogen | Application Method & Rate | Efficacy (Disease Reduction %) | Reference(s) |

| Tomato | Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot) | Weekly foliar spray (30.3 to 200 µM) | Significantly better control than biweekly applications | [4][15] |

| Tomato | Pseudomonas syringae pv. tomato (Bacterial Speck) | Foliar spray | Reduced foliar and fruit speck severity, similar or superior to standard bactericides | [4] |

| Japanese Radish | Pseudomonas cannabina pv. alisalensis (Bacterial Blight) | Foliar spray | Effectively suppressed disease symptoms and reduced bacterial populations | [8] |

| Apple | Erwinia amylovora (Fire Blight) | Foliar spray | Strong effectiveness in reducing disease | [11] |

Table 3: Efficacy of this compound-S-Methyl Against Viral Pathogens

| Crop | Pathogen | Application Method & Rate | Efficacy | Reference(s) |

| Arabidopsis thaliana | Plantago Asiatica Mosaic Virus (PlAMV) | Local application to specific leaves | Significantly reduced viral RNA accumulation in distal, untreated leaves | [2][3] |

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the efficacy of plant activators like ASM.

General Experimental Workflow for Efficacy Testing

A typical workflow for assessing ASM's performance involves several key stages, from plant preparation to data analysis.